4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol
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Overview
Description
4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol is a fluorinated phenolic compound with a pyrazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol typically involves the reaction of 4-fluorophenylhydrazine with 2-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The pyrazolidine ring can be reduced to form pyrazolines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the pyrazolidine ring forms pyrazolines .
Scientific Research Applications
4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1H-pyrazol-5-yl)phenol
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine
Uniqueness
4-Fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol is unique due to its specific combination of a fluorinated phenolic group and a pyrazolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14F2N2O |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
4-fluoro-2-[5-(2-fluorophenyl)pyrazolidin-3-yl]phenol |
InChI |
InChI=1S/C15H14F2N2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-7,13-14,18-20H,8H2 |
InChI Key |
BZKMONHJIZWWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=C(C=CC(=C2)F)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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